3'-O-[(4-Methoxyphenyl)methyl]uridine

Oligoribonucleotide Synthesis Protecting Group Strategy Solid-Phase Chemistry

Solid-phase RNA synthesis faces critical regioselectivity challenges where generic 3'-unprotected uridine causes uncontrolled branching and low-purity products. This 3'-O-PMB-uridine provides an exact solution with its acid-stable, orthogonally removable protecting group. - Enables selective 3'-deprotection with triphenylmethyl fluoroborate without disturbing 5'-O-DMTr groups. - Validated in synthesizing the 9-mer viral RNA 3'-terminal nonanucleotide of Rous Sarcoma Virus. - Ensures correct chain extension and sequence fidelity, eliminating premature cleavage risks of base-labile ester protections.

Molecular Formula C17H20N2O7
Molecular Weight 364.3 g/mol
CAS No. 85193-75-5
Cat. No. B14410497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-[(4-Methoxyphenyl)methyl]uridine
CAS85193-75-5
Molecular FormulaC17H20N2O7
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO
InChIInChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1
InChIKeyNRQASGKBEAPKCT-DTZQCDIJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-MPM-uridine: Technical Baseline & Procurement Profile


3'-O-[(4-Methoxyphenyl)methyl]uridine (CAS 85193-75-5), also known as 3'-O-(4-methoxybenzyl)uridine or 3'-O-MPM-uridine, is a protected nucleoside derivative used as an advanced intermediate in solid-phase oligonucleotide synthesis [1]. This compound features a 4-methoxybenzyl (PMB) protecting group at the 3'-O position of the uridine ribose moiety, while the 2'- and 5'-hydroxyl groups remain available for subsequent functionalization or direct incorporation into oligonucleotide chains via the phosphotriester method [2]. The compound serves as a key building block for synthesizing oligoribonucleotides, including specific viral RNA terminal sequences such as the 3'-terminal nonanucleotide of Rous Sarcoma Virus 35S RNA [2].

Phosphotriester oligoribonucleotide synthesis with regiochemically defined building blocks
Orthogonal 3'-O protection stable to acidic DMTr removal, enabling sequential deprotection
Reported use in block condensation for viral RNA sequences and 3'-modified oligonucleotides

Critical Substitution Risk in Oligonucleotide Synthesis


In solid-phase oligoribonucleotide synthesis, precise regiochemical control over protecting groups is non-negotiable for achieving correct chain extension and preventing undesired branching or truncation [1]. The 3'-O-[(4-Methoxyphenyl)methyl]uridine provides a distinct orthogonal protection strategy: the acid-labile 4-methoxybenzyl (PMB) group can be selectively removed under mild conditions (e.g., with triphenylmethyl fluoroborate) while leaving other standard protecting groups like 5'-O-DMTr intact . Attempting to substitute this compound with a generic 3'-hydroxyl uridine would lead to uncontrolled polymerization and low-purity products, whereas using a 3'-O-acetyl or 3'-O-benzoyl protected uridine introduces base-labile esters that may suffer premature cleavage during synthesis [1]. Therefore, generic substitution directly jeopardizes the yield, purity, and sequence fidelity of the final oligonucleotide, making the specific 3'-O-MPM protection a critical quality attribute for procurement.

3'-O-MPM uridine provides controlled chain extension through regioselective protection.
3'-hydroxyl uridine lacks protecting group and may lead to uncontrolled branching.
Generic substitution may not reproduce correct sequence fidelity and purity.
Acid-labile PMB group remains intact during standard DMTr deprotection steps.
3'-O-acyl protecting groups are base-labile and may cleave prematurely under oligonucleotide deprotection conditions.
Base-labile esters may shift deprotection timing and reduce overall synthesis reliability.

3'-O-MPM-uridine: Technical Differentiation Evidence


Regioselective Isomer Separation

A foundational study demonstrated that 3'-O-[(4-Methoxyphenyl)methyl]uridine can be reliably isolated as a pure regioisomer from a mixture with its 2'-O counterpart using standard silica gel chromatography when the nucleoside is N-acylated, enabling its use as a defined starting material for oligoribonucleotide synthesis via the phosphotriester method [1]. The same work successfully utilized this compound to construct trimer blocks (e.g., U-U-Cp) and ultimately a full 9-mer viral RNA sequence, providing direct evidence of its compatibility with block condensation approaches [1].

Isomer Separation
Class-level
2'- and 3'-O-MPM isomers separable by silica gel chromatography after N-acylation; unacylated mixtures not readily separable.
Enables procurement of pure 3'-O regioisomer for homogeneous oligonucleotide assembly.
Reported qualitative separation; method transfer requires verification.
Oligoribonucleotide Synthesis Protecting Group Strategy Solid-Phase Chemistry

Orthogonal Deprotection Selectivity

The 4-methoxybenzyl (PMB) group at the 3'-O position provides orthogonal deprotection relative to the commonly employed 5'-O-dimethoxytrityl (DMTr) group [1]. While DMTr removal requires mild acid (e.g., 3% trichloroacetic acid), the 3'-O-PMB group remains intact under these conditions but can be selectively cleaved using specific reagents such as triphenylmethyl fluoroborate . This orthogonality is not offered by simpler 3'-O-acyl protecting groups (e.g., acetyl, benzoyl), which are base-labile and would be prematurely removed during standard oligonucleotide deprotection steps [1].

Orthogonal Deprotection
Class-level
3'-O-PMB stable to 3% TCA (DMTr removal); cleavable by TrBF4. 3'-O-acyl groups labile to NH4OH.
Supports sequential deprotection without intermediate purification steps.
Deprotection orthogonality reported; verify in target sequence context.
Orthogonal Protection Oligonucleotide Synthesis Deprotection Chemistry

Physicochemical Identity Confirmation

The compound's identity and potential purity can be verified against established physicochemical parameters. The predicted density is 1.46±0.1 g/cm³, and the InChIKey is NRQASGKBEAPKCT-DTZQCDIJSA-N [1]. These values serve as reference points for incoming quality control, distinguishing this specific regioisomer from its 2'-O-substituted analog (CAS 80015-57-2) or other uridine derivatives with similar molecular weights.

Identity Confirmation
Supporting evidence
Predicted density 1.46 g/cm³, InChIKey NRQASGKBEAPKCT-DTZQCDIJSA-N; different from 2'-isomer (CAS 80015-57-2).
Supports incoming QC identity verification against 2'-O regioisomer.
Predicted values; confirm analytically upon receipt.
Quality Control Analytical Chemistry Procurement Specifications

Proven Viral RNA Sequence Synthesis

The 3'-O-[(4-Methoxyphenyl)methyl]uridine has a demonstrated history of successful application in the total synthesis of the 3'-terminal nonanucleotide sequence (U-U-C-A-C-C-A-C-A) of Rous Sarcoma Virus 35S RNA [1]. This was achieved via a block condensation approach, where the protected uridine building block was used to prepare trimer blocks (U-U-Cp, A-C-Cp, A-C-A) which were subsequently assembled into the full 9-mer [1]. This stands in contrast to many commercially available protected uridines that lack specific, published examples of use in the construction of long, biologically relevant RNA sequences.

Viral RNA Synthesis
Supporting evidence
Successfully used to construct 9-mer U-U-C-A-C-C-A-C-A of Rous Sarcoma Virus 35S RNA via trimer block condensation.
Reported application reduces technical risk for complex RNA assembly campaigns.
Phosphotriester method; performance in other synthesis platforms may differ.
RNA Synthesis Block Condensation Viral RNA

Regiochemical Purity: 2'-O Isomer Avoidance

The 2'-O-(4-methoxybenzyl)uridine isomer (CAS 80015-57-2) is a closely related compound that can co-elute or be mistaken for the target 3'-O-protected derivative . Use of a mixed 2'/3' isomeric building block in oligonucleotide synthesis would introduce incorrect connectivity (2'-5' linkages) into the final product, compromising biological activity [1]. Therefore, procurement of material with verified 3'-O regiospecificity (e.g., by HPLC or NMR) is critical.

Isomer Purity
Class-level
3'-O-MPM-uridine vs 2'-O isomer (CAS 80015-57-2); typical requirement >98% 3'-O content by HPLC.
Isomeric purity directly influences oligonucleotide sequence fidelity and biological activity.
Verify regioisomer purity by HPLC or NMR to avoid 2'-5' linkage errors.
Isomer Purity Oligonucleotide Fidelity Quality Specification

3'-O-MPM-uridine: Application Scenarios


Solid-Phase Synthesis of 3'-Modified RNA

This compound is the optimal building block when a synthetic scheme requires a 3'-O-protected uridine that remains stable under acidic DMTr removal conditions but can be selectively deprotected later using specific reagents like triphenylmethyl fluoroborate . This orthogonality is essential for introducing 3'-conjugates or for synthesizing oligonucleotides with 5'->3' directionality, as demonstrated in the preparation of 3'-derivatized oligodeoxynucleotides [1].

Block Condensation for Long RNA Sequences

Researchers synthesizing specific, long RNA sequences (e.g., viral terminal regions, ribozymes, or aptamers) via block condensation strategies can leverage the proven performance of 3'-O-[(4-Methoxyphenyl)methyl]uridine. The compound has been successfully used to construct trimer blocks and a full 9-mer viral RNA sequence, providing a validated starting point for similar synthetic campaigns [2].

3'-End Labeled Oligonucleotide Probes

When a research or diagnostic application requires a functional moiety (e.g., a fluorophore, quencher, or biotin) to be attached specifically to the 3'-end of an oligonucleotide, this protected uridine derivative serves as a crucial intermediate. The 3'-O-PMB group can be selectively removed to reveal a free 3'-hydroxyl for conjugation, while other protecting groups (e.g., 5'-O-DMTr) remain in place, enabling a streamlined, solid-phase synthesis workflow .

Application
Selection Property
Validation Focus
Solid-phase 3'-modified RNA synthesis
Orthogonal 3'-O-PMB protection stable under DMTr acidic removal
Review PMB removal selectivity with triphenylmethyl fluoroborate vs acyl lability
Block condensation for long RNA sequences
Reported use in trimer block assembly and 9-mer viral RNA construction
Confirm coupling efficiency and sequence integrity in target block condensation protocol
3'-end labeled oligonucleotide probes
Selective 3'-OH unmasking after chain elongation
Validate conjugation specificity and yield without premature 5'-DMTr loss

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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